molecular formula C23H22N2O4S B2497363 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 1005299-01-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

Cat. No.: B2497363
CAS No.: 1005299-01-3
M. Wt: 422.5
InChI Key: KECKXNXOVUQCFN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tetrahydroquinoline core substituted at position 1 with a benzenesulfonyl group and at position 7 with a 4-methoxybenzamide moiety. Its molecular formula is C₂₃H₂₂N₂O₄S, with a molecular weight of 422.50 g/mol.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECKXNXOVUQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene. This reaction is followed by the coupling of the resulting sulfonamide with 4-methoxybenzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted sulfonamides.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to generate reactive oxygen species, which can disrupt cellular processes in bacteria, leading to their death. Additionally, it may inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .

Comparison with Similar Compounds

Key Functional Groups :

  • 4-Methoxybenzamide : Contributes to lipophilicity and may influence bioavailability or receptor binding.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with two structurally related tetrahydroquinoline derivatives:

Property N-[1-(Benzenesulfonyl)-THQ-7-yl]-4-Methoxybenzamide 4-(tert-Butyl)-N-(1-Isobutyryl-THQ-7-yl)benzamide 4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]diazenyl}Benzonitrile
Molecular Formula C₂₃H₂₂N₂O₄S C₂₄H₃₀N₂O₂ C₂₀H₁₈N₆
Molecular Weight (g/mol) 422.50 378.51 342.40
Key Substituents Benzenesulfonyl, 4-methoxybenzamide tert-Butyl, isobutyryl Cyanoethyl, diazenyl, benzonitrile
Polarity High (due to sulfonyl and methoxy groups) Moderate (bulky tert-butyl reduces polarity) Low (cyano groups dominate)
Potential Applications Drug discovery (enzyme inhibition) Intermediate in organic synthesis Electrodeposition, nonlinear optics

Functional Group Impact on Reactivity and Bioactivity

  • Benzenesulfonyl vs.
  • 4-Methoxybenzamide vs.
  • Diazenyl-Cyano Systems: The diazenyl and cyano groups in the third analog facilitate electron transfer, aligning with applications in electrochemistry and spectroelectrochemistry .

Research Findings and Limitations

  • Electrochemical Behavior: While the target compound lacks direct spectroelectrochemical data, studies on similar tetrahydroquinoline derivatives (e.g., diazenyl-cyano systems) highlight their utility in Au electrodeposition and nonlinear optical applications .
  • Safety and Handling : The analog 4-(tert-Butyl)-N-(1-Isobutyryl-THQ-7-yl)benzamide requires precautions such as physician consultation upon exposure, suggesting that the sulfonyl-containing target compound may also necessitate rigorous safety protocols .
  • Synthetic Challenges : The benzenesulfonyl group in the target compound may complicate synthesis due to its electron-withdrawing nature, contrasting with the more straightforward isobutyryl incorporation in the analog .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest for its potential biological activities. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties. The unique structure of this compound, characterized by a tetrahydroquinoline core and a benzenesulfonyl group, suggests potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Key Features

  • Tetrahydroquinoline Moiety : This structure is often associated with various biological activities, including neuroprotective effects.
  • Benzenesulfonyl Group : Known for enhancing solubility and bioavailability.
  • Methoxybenzamide Substituent : This feature may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds within the same structural family. For instance, derivatives like 4-methoxy-N-(1-naphthyl)benzenesulfonamide have shown promising results against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound exhibited IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM respectively .

This suggests that this compound may also possess similar anticancer properties due to its structural similarities.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Targeting Tubulin : Some studies indicate that sulfonamide derivatives can bind to tubulin, inhibiting its polymerization and thus disrupting mitotic processes.

Antimicrobial Activity

The presence of the sulfonamide group in this compound suggests potential antimicrobial properties. Sulfonamides are historically known for their antibacterial effects by inhibiting bacterial folate synthesis. This could position the compound as a candidate for further investigation in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study on related compounds revealed that dual-target inhibitors could effectively reduce tumor growth in vivo by over 80% in xenograft models . This highlights the potential for this compound to act as an effective anticancer agent.
  • Synergistic Effects : Research indicates that combinations of sulfonamide derivatives with other chemotherapeutics may enhance overall efficacy against resistant cancer cell lines .

Comparative Analysis

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructureTBDAnticancer
4-methoxy-N-(1-naphthyl)benzenesulfonamideStructure1.35 (A549)Anticancer
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineStructureTBDAntimicrobial

Q & A

Q. What are the optimized synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with ketones or aldehydes under acidic conditions .
  • Step 2 : Sulfonylation at the N1 position using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Step 3 : Coupling of the 4-methoxybenzamide group via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or THF .
  • Key Variables : Temperature control during sulfonylation (<30°C) prevents byproduct formation, while excess coupling reagents improve amidation efficiency. Yield optimization requires inert atmospheres and moisture-free solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., benzenesulfonyl and methoxy groups) and detect impurities. For example, the methoxy proton resonates at ~3.8 ppm .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 437.2) and check for synthetic intermediates .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95% required for biological assays) .

Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?

  • Methodological Answer : The compound’s logP (~3.5) suggests moderate hydrophobicity. For in vitro studies:
  • Primary Solvents : DMSO (stock solutions at 10 mM) with <0.1% water content to prevent precipitation .
  • Dilution Vehicles : Use PBS (pH 7.4) with 0.1% Tween-80 or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced RORγ inverse agonism?

  • Methodological Answer : SAR analysis of related tetrahydroquinoline sulfonamides (e.g., SR1078 and ML209) reveals:
  • Critical Substituents : The benzenesulfonyl group at N1 is essential for RORγ binding (IC50_{50} <1 μM), while the 4-methoxybenzamide contributes to selectivity over RORα .
  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide’s para position to improve binding affinity. Replace methoxy with ethoxy to reduce metabolic instability .
  • Validation : Use luciferase-based reporter assays in HEK293 cells transfected with RORγ to measure inverse agonism (EC50_{50} values) .

Q. What experimental strategies resolve contradictions in reported biological activity data across similar compounds?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., SR1078: 1–3 μM vs. ML209: 51 nM) may arise from:
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times (24–48 hr), and ligand concentrations .
  • Off-Target Effects : Perform counter-screening against related nuclear receptors (e.g., PPARγ, LXR) using TR-FRET binding assays .
  • Data Normalization : Use internal controls (e.g., reference agonists like T0901317) to account for batch-to-batch variability .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., methoxy demethylation) and Phase II glucuronidation .
  • Toxicity Screening : Apply QSAR models to assess hepatotoxicity (e.g., cytochrome P450 inhibition) and cardiotoxicity (hERG channel binding) .
  • Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes + NADPH) and Ames tests .

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